![molecular formula C20H22N2O3 B4689287 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4689287.png)
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent inducer of apoptosis (programmed cell death) in cancer cells in 2008. Since then, researchers have been exploring the synthesis, mechanism of action, and potential applications of this compound.
Mécanisme D'action
The exact mechanism of action of 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3. Procaspase-3 is an inactive precursor to caspase-3, an enzyme that plays a key role in apoptosis. This compound has been shown to activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its apoptotic effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce tumor size, and enhance the immune response to cancer. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, there are also limitations to its use. This compound is not effective against all types of cancer, and its mechanism of action is not fully understood. Additionally, it can be difficult to obtain and purify in large quantities.
Orientations Futures
There are several potential future directions for research on 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of new synthetic methods for producing the compound more efficiently. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in identifying biomarkers that can predict which cancer patients are most likely to respond to treatment with this compound.
Applications De Recherche Scientifique
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(17-3-1-2-4-18(17)20(24)25)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h5-12,17-18H,1-4,13H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAJYUWPFBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4689223.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4689225.png)
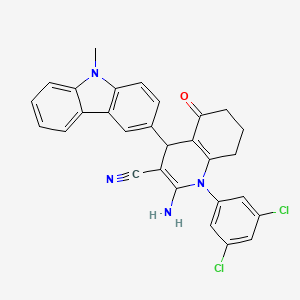
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B4689238.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689242.png)
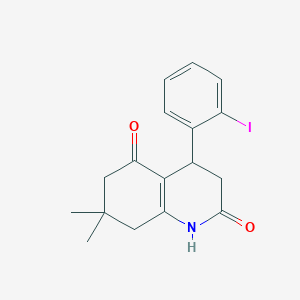
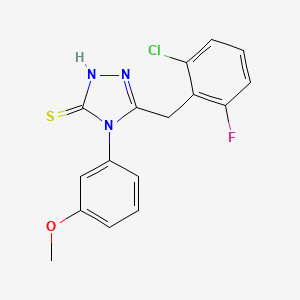
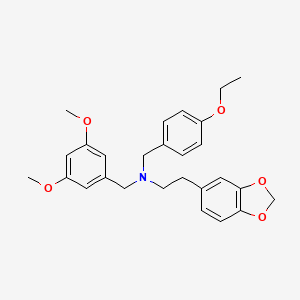
![3-(2-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4689277.png)
![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4689278.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689280.png)
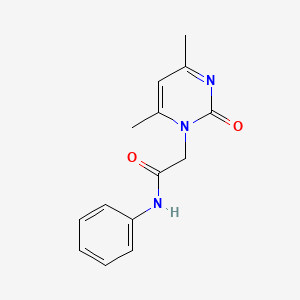
![3-{[(4-acetylphenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4689290.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4689303.png)